2,3-Dihydroxybisabola-4,10-diene
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Overview
Description
2,3-Dihydroxybisabola-4,10-diene is a sesquiterpenoid. It has a role as a metabolite.
Scientific Research Applications
Natural Source and Derivatives : This compound has been identified in natural sources such as Curcuma longa, also known as turmeric. It is one of the several sesquiterpenes isolated from this plant, which includes a variety of other similar compounds with potential biological activities (Ohshiro, Kuroyanagi, & Ueno, 1990).
Chemical Isolation and Characterization : Research includes the isolation and characterization of similar bisabolane sesquiterpenoids from sources like Santalum austrocaledonicum. These studies focus on the extraction and detailed spectroscopic analysis of these compounds (Alpha, Raharivelomanana, Bianchini, Faure, & Cambon, 1997).
Synthesis and Transformation Studies : There is significant research on the synthesis and transformation of similar diene compounds. For example, studies on asymmetric 1,4-dihydroxylation of 1,3-dienes provide insights into chemical reactions and transformations relevant to compounds like 2,3-Dihydroxybisabola-4,10-diene (Burks, Kliman, & Morken, 2009).
Biological Activities and Applications : The compound and its derivatives have been studied for their potential biological activities. For example, the anti-inflammatory activity of bisabolane-type sesquiterpenoids was evaluated in vitro, indicating potential therapeutic applications (Cheng, Li, Wu, Xu, Xue, & Wei, 2019).
Phytochemistry and Ethnobotanical Aspects : The presence of this compound in plants like Curcuma longa, which has been traditionally used in various cultures, highlights its significance in phytochemistry and ethnobotany. These studies contribute to understanding the chemical basis of the traditional uses of these plants (Li, Feng, Xiao, Wang, Xue, & Liang, 2009).
properties
Product Name |
2,3-Dihydroxybisabola-4,10-diene |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChI Key |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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